tert-Butyl 2,5-dibromopyridin-3-yl carbonate

Organic Synthesis Protecting Groups Pharmaceutical Intermediates

Supply constraints for 3-oxygenated-2,5-dibromopyridines delay medchem programs. This building block solves that with orthogonal C-Br sites for regioselective cross-coupling and a Boc-protected 3-hydroxyl that streamlines SAR exploration. - Eliminates extra protection/deprotection steps, accelerating kinase inhibitor and agrochemical lead optimization. - Enables iterative Suzuki-Miyaura at C-2/C-5 while the 3-OBoc remains intact. - ≥95% purity; sealed dry storage (2-8 °C); ambient shipping in the continental US.

Molecular Formula C10H11Br2NO3
Molecular Weight 353.01 g/mol
CAS No. 1142192-26-4
Cat. No. B1372199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 2,5-dibromopyridin-3-yl carbonate
CAS1142192-26-4
Molecular FormulaC10H11Br2NO3
Molecular Weight353.01 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)OC1=C(N=CC(=C1)Br)Br
InChIInChI=1S/C10H11Br2NO3/c1-10(2,3)16-9(14)15-7-4-6(11)5-13-8(7)12/h4-5H,1-3H3
InChIKeyNVLDYYOQPLJWIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 2,5-dibromopyridin-3-yl carbonate – Overview


tert-Butyl 2,5-dibromopyridin-3-yl carbonate (CAS 1142192-26-4) is a functionalized pyridine building block containing a tert-butyloxycarbonyl (Boc)-protected hydroxyl group and two bromine substituents at the 2- and 5-positions . Its molecular formula is C10H11Br2NO3, with a molecular weight of 353.01 g/mol . The compound serves as an intermediate in the synthesis of complex heterocyclic molecules for pharmaceutical and agrochemical applications, where its dual orthogonal reactivity—two C–Br bonds for cross-coupling and a Boc-protected oxygen for selective deprotection—provides strategic synthetic utility not available in simpler halogenated pyridines .

+
Dual orthogonal reactivity: C–Br cross-coupling + Boc-protected O
+
Streamlined synthesis: fewer protection/deprotection steps
+
Preferred for 3-oxygenated 2,5-disubstituted pyridine scaffolds

tert-Butyl 2,5-dibromopyridin-3-yl carbonate – Why No Generic Alternative


The chemical properties and reactivity of tert-butyl 2,5-dibromopyridin-3-yl carbonate preclude substitution with generic, lower-cost dibromopyridine derivatives due to differences in functional group compatibility and synthetic utility. Unlike the widely available 2,5-dibromopyridine (CAS 624-28-2), which lacks an oxygen handle at the 3-position, this compound offers a protected hydroxyl group that enables orthogonal synthetic strategies . This feature reduces the need for additional protection/deprotection steps, thereby streamlining multi-step syntheses. Furthermore, alternative 3-substituted 2,5-dibromopyridines—such as 2,5-dibromopyridin-3-ol (CAS 857429-79-9) or its alkyl ethers—exhibit different solubility and stability profiles, making direct substitution without re-optimization of reaction conditions impractical .

Target
tert-Butyl 2,5-dibromopyridin-3-yl carbonate: Boc-protected OH at C3, dual C–Br sites
2,5-Dibromo-
pyridine
Lacks oxygen handle; orthogonal strategy not possible May require extra protection steps
2,5-Dibromo-
pyridin-3-ol / ethers
Different solubility & stability profiles; direct substitution risks reaction re-optimization

tert-Butyl 2,5-dibromopyridin-3-yl carbonate – Comparison


Boc-Protected Hydroxyl vs. Unprotected Pyridine

tert-Butyl 2,5-dibromopyridin-3-yl carbonate contains a Boc-protected hydroxyl group at the 3-position, which is absent in the commonly used building block 2,5-dibromopyridine . The presence of this orthogonal functional group allows for sequential synthetic manipulations: the two bromine atoms enable regioselective cross-coupling reactions (e.g., Suzuki-Miyaura), while the Boc group can be cleaved under acidic conditions (e.g., TFA, HCl/dioxane) to reveal a free hydroxyl group for further functionalization [1]. In contrast, 2,5-dibromopyridine lacks this synthetic handle, limiting its utility in multi-step sequences where a hydroxyl group is required at the 3-position.

Boc-OH vs. Unprotected
Head-to-head
One additional orthogonal functional handle (Boc-protected hydroxyl) vs. 2,5-dibromopyridine
Enables sequential synthetic strategies
Reduces need for late-stage O-functionalization
Organic Synthesis Protecting Groups Pharmaceutical Intermediates

Cross-Coupling Compatibility

The 2,5-dibromopyridine core of the target compound is known to participate in regioselective Suzuki-Miyaura cross-coupling reactions, enabling sequential functionalization at the C2 and C5 positions . While no direct kinetic studies of tert-butyl 2,5-dibromopyridin-3-yl carbonate have been reported, the reactivity of structurally related 2,5-dibromopyridine derivatives has been established. For example, iterative diarylation of 2,5-dibromopyridine has been successfully demonstrated using water-soluble surfactant-type palladium catalysts in pure water at room temperature [1]. The target compound is expected to exhibit similar reactivity, with the Boc group remaining stable under standard cross-coupling conditions, thus preserving the orthogonal functionality for subsequent synthetic steps.

Cross-Coupling Compatibility
Class-level
Expected to undergo sequential Suzuki-Miyaura at C2/C5, Boc stable under standard conditions
Supports modular pyridine derivatization
Reactivity inferred from 2,5-dibromopyridine core
Suzuki-Miyaura Coupling Cross-Coupling C-C Bond Formation

Commercial Availability & Purity

The target compound is commercially available from multiple suppliers with documented purity specifications . Aladdin Scientific offers tert-butyl 2,5-dibromopyridin-3-yl carbonate as a research-grade chemical with an MDL number of MFCD11857742 . Similarly, MolCore provides the compound with a purity specification of NLT 98% . In comparison, 2,5-dibromopyridine (CAS 624-28-2) is also widely available but lacks the orthogonal Boc-protected hydroxyl functionality, limiting its utility in certain synthetic sequences . The commercial availability of the target compound ensures consistent supply for research and development purposes.

Commercial Availability & Purity
Data to verify
Available from multiple suppliers; specified purity NLT 98%
Procurement reliability context
Supplier-sourced data; independent lot verification recommended
Procurement Quality Control Building Blocks

tert-Butyl 2,5-dibromopyridin-3-yl carbonate – Key Applications


3-Oxygenated 2,5-Disubstituted Pyridines

The target compound is ideally suited for the synthesis of pyridine derivatives requiring oxygen functionality at the 3-position and carbon substituents at the 2- and 5-positions . The Boc group protects the 3-hydroxyl during cross-coupling steps, and can be selectively cleaved under acidic conditions to reveal the free hydroxyl group for subsequent reactions such as alkylation, acylation, or glycosylation . This sequential approach enables the efficient construction of complex pyridine-containing scaffolds.

Functionalized Pyridine Libraries

The two bromine atoms at the 2- and 5-positions of the pyridine ring enable iterative, regioselective Suzuki-Miyaura cross-coupling reactions . This allows for the introduction of diverse aryl, heteroaryl, or alkenyl groups at two distinct positions on the pyridine core. Combined with the orthogonal Boc-protected hydroxyl handle, the target compound serves as a versatile platform for generating libraries of functionalized pyridines for structure-activity relationship (SAR) studies in medicinal chemistry .

Drug Discovery Intermediate

The compound is used as a building block in the synthesis of pharmaceutical intermediates, particularly in programs targeting kinases and other therapeutically relevant proteins that interact with pyridine-containing scaffolds . The Boc-protected hydroxyl group at the 3-position is a common structural motif in kinase inhibitors that interact with the hinge region of the ATP-binding site . The orthogonal reactivity of the target compound facilitates the rapid exploration of chemical space around this core structure.

Agrochemical Intermediates

The target compound finds application as an intermediate in the development of herbicides and pesticides . The 2,5-dibromopyridine core is a recognized scaffold in agrochemical chemistry, and the additional oxygen handle at the 3-position expands the scope of accessible derivatives for lead optimization and structure-activity relationship studies .

Application
Selection Property
Validation Focus
3-Oxygenated 2,5-disubstituted pyridine synthesis
Orthogonal Boc protection & dual C–Br sites
Boc deprotection & cross-coupling sequence fidelity
Functionalized pyridine library generation
Regioselective iterative cross-coupling capability
Sequential C2/C5 derivatization & functional group tolerance
Kinase inhibitor scaffold exploration
3-OH handle for hinge-binding motif introduction
ATP-binding site interaction profiling & SAR
Agrochemical lead optimization
2,5-Dibromopyridine core with oxygen handle
Derivative library synthesis & activity screening

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